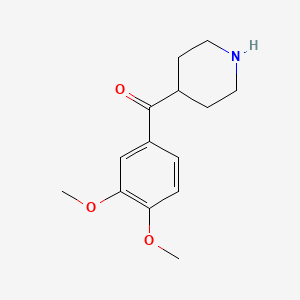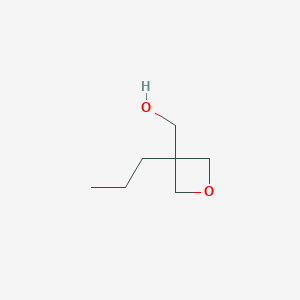
2-Propyl-2-oxetanemethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propyl-2-oxetanemethanol is an organic compound with the molecular formula C₇H₁₄O₂ It is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, and a methanol group attached to the third carbon of the oxetane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propyl-2-oxetanemethanol typically involves the formation of the oxetane ring followed by the introduction of the methanol group. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the oxetane ring. The reaction conditions, such as temperature and solvent, can vary depending on the specific precursor and desired yield.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclization process and subsequent functionalization.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propyl-2-oxetanemethanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The oxetane ring can be reduced to form a linear ether.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield formaldehyde or formic acid, while reduction of the oxetane ring can produce a linear ether.
Applications De Recherche Scientifique
2-Propyl-2-oxetanemethanol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Its derivatives may be studied for their biological activity and potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It can be used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism by which 2-Propyl-2-oxetanemethanol exerts its effects depends on its specific application. In chemical reactions, the oxetane ring can undergo ring-opening reactions, which are facilitated by the strain in the four-membered ring. This makes it a useful intermediate in the synthesis of various compounds. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-Methyloxetan-3-yl)methanol: Similar structure but with a methyl group instead of a propyl group.
(3-Ethyloxetan-3-yl)methanol: Similar structure but with an ethyl group instead of a propyl group.
(3-Butyloxetan-3-yl)methanol: Similar structure but with a butyl group instead of a propyl group.
Uniqueness
2-Propyl-2-oxetanemethanol is unique due to the presence of the propyl group, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable compound for specific synthetic applications where the propyl group provides the desired chemical properties.
Propriétés
Numéro CAS |
107829-94-7 |
|---|---|
Formule moléculaire |
C7H14O2 |
Poids moléculaire |
130.18 g/mol |
Nom IUPAC |
(3-propyloxetan-3-yl)methanol |
InChI |
InChI=1S/C7H14O2/c1-2-3-7(4-8)5-9-6-7/h8H,2-6H2,1H3 |
Clé InChI |
CUBVDBSVGQEYCB-UHFFFAOYSA-N |
SMILES canonique |
CCCC1(COC1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


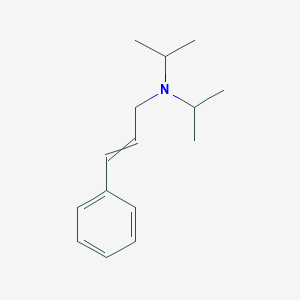
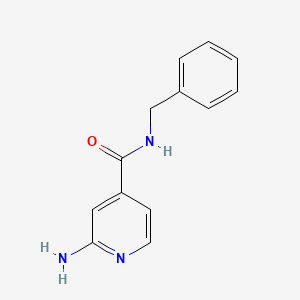

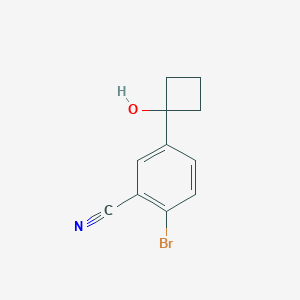
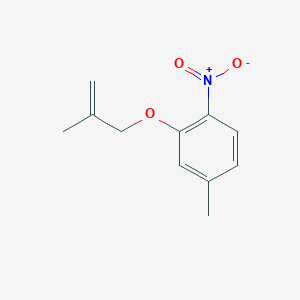
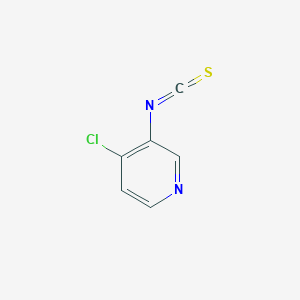
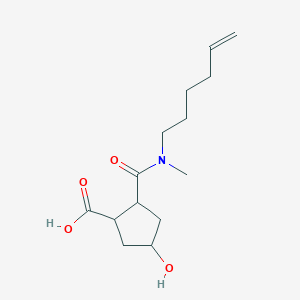
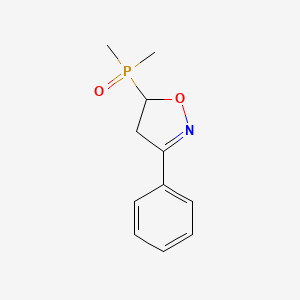
![TERT-BUTYL N-[3-(N-HYDROXYCARBAMIMIDOYL)PHENYL]CARBAMATE](/img/structure/B8676168.png)
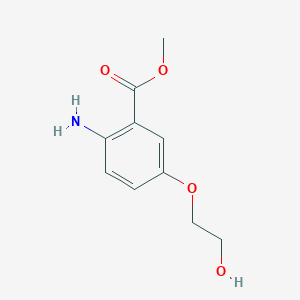
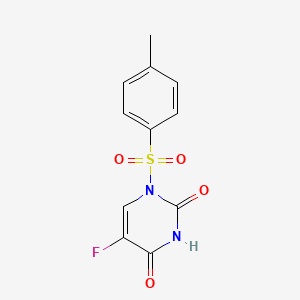
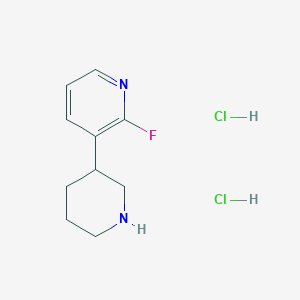
![(4-{[(Oxan-2-yl)oxy]methyl}phenyl)methanol](/img/structure/B8676191.png)
